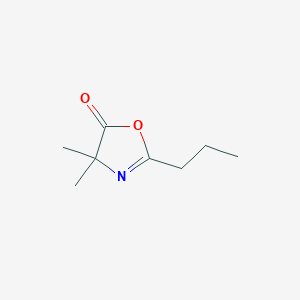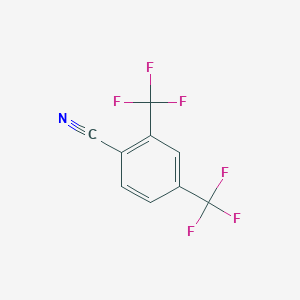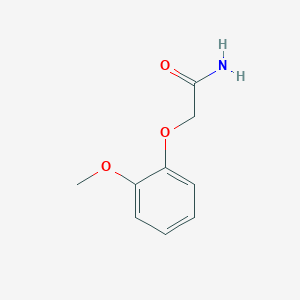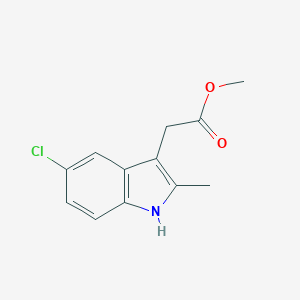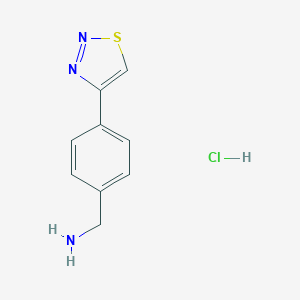![molecular formula C18H21NO2 B070535 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin CAS No. 171615-15-9](/img/structure/B70535.png)
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. THIQ is a heterocyclic compound that consists of a quinolizine ring fused to a coumarin ring, and it possesses an isopropyl group at the 8 position of the quinolizine ring.
Mecanismo De Acción
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin acts as a selective agonist for KOR, and its binding to KOR results in the activation of the G protein-coupled signaling pathway. This activation leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels results in the modulation of ion channels and the release of neurotransmitters, which ultimately leads to the observed physiological effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin.
Biochemical and Physiological Effects:
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to induce analgesia, anti-stress effects, and sedation in animal models. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have anti-inflammatory effects and can modulate the immune response. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has also been shown to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in lab experiments is its high affinity for KOR, which allows for the selective activation of this receptor. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is stable and can be easily synthesized in large quantities. However, one limitation of using 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin is its potential for off-target effects, as it may bind to other receptors in addition to KOR.
Direcciones Futuras
There are several potential future directions for the use of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin in scientific research. One potential direction is the development of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin-based therapeutics for the treatment of pain, stress-related disorders, and drug addiction. Additionally, 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be used as a tool for the study of KOR signaling pathways and the development of new KOR-targeted drugs. Finally, the potential off-target effects of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin could be further investigated to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with 3-acetyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst. This reaction yields 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin as a yellow crystalline solid with a melting point of 198-200°C.
Aplicaciones Científicas De Investigación
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been used in various scientific research studies due to its ability to bind to and activate the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is involved in the modulation of pain perception, stress response, and drug addiction. 2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin has been shown to have a high affinity for KOR and can induce analgesia and anti-stress effects in animal models.
Propiedades
Número CAS |
171615-15-9 |
|---|---|
Nombre del producto |
2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |
Clave InChI |
WWZVTLIQPPVZEL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
SMILES canónico |
CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
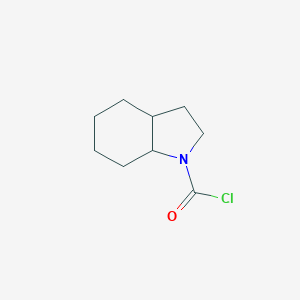
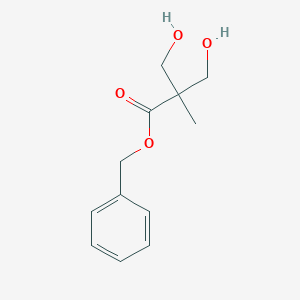
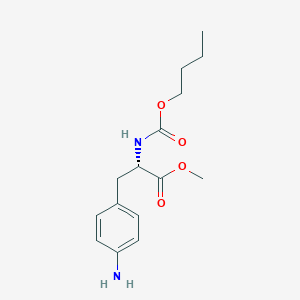

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)


